molecular formula C20H18N2O3 B2999178 1-allyl-4-hydroxy-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-3-carboxamide CAS No. 303093-20-1

1-allyl-4-hydroxy-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-3-carboxamide

カタログ番号: B2999178
CAS番号: 303093-20-1
分子量: 334.375
InChIキー: OJHXNUZRYLRMNQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-allyl-4-hydroxy-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-3-carboxamide is a synthetic chemical compound based on the privileged 4-hydroxy-2-quinolinone scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This carboxamide derivative is designed for research applications only and is not intended for diagnostic or therapeutic use in humans or animals . Quinolinone-3-carboxamides have demonstrated considerable potential in scientific research, particularly as anti-proliferative agents against various cancer cell lines, with studies showing related analogues exhibiting potent activity with GI50 values in the sub-micromolar to micromolar range . The structural features of this compound—specifically the N-1 allyl substitution and the N-(p-tolyl) carboxamide at the C-3 position—are recognized as key modifications that can enhance biological activity and selectivity . The 4-hydroxy-2-quinolinone scaffold is known to serve as a multi-target template in pharmaceutical research, with derivatives investigated for lipoxygenase (LOX) inhibition as an indicator of anti-inflammatory activity, and for their antioxidant properties, making them candidates for development as multi-target therapeutic agents . From a synthetic chemistry perspective, the introduction of the allyl group at the N-1 position presents a strategic challenge, as this substitution can reduce the reactivity of the C-3 carboxylate, requiring specialized synthetic approaches such as the use of peptide coupling agents after initial saponification of the ester precursor . Researchers value this compound and its analogues primarily for investigating structure-activity relationships in quinolinone chemistry, screening for potential anti-proliferative, anti-inflammatory, and enzyme inhibitory activities, and developing novel synthetic methodologies for N-1 substituted quinolinone-3-carboxamides .

特性

IUPAC Name

4-hydroxy-N-(4-methylphenyl)-2-oxo-1-prop-2-enylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-3-12-22-16-7-5-4-6-15(16)18(23)17(20(22)25)19(24)21-14-10-8-13(2)9-11-14/h3-11,23H,1,12H2,2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHXNUZRYLRMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642929
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

生物活性

1-Allyl-4-hydroxy-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the class of 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives. This class has garnered attention due to its diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C18H18N2O3\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_3

Biological Activity Overview

1-Allyl-4-hydroxy-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-3-carboxamide exhibits several biological activities:

  • Antibacterial Activity : The compound has shown promising results against various bacterial strains.
  • Antiviral Activity : It has potential in inhibiting viral replication.
  • Anticancer Properties : Preliminary studies suggest cytotoxic effects on certain cancer cell lines.

The antibacterial mechanism is primarily attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. Inhibition of this enzyme disrupts bacterial growth and viability.

Efficacy Data

Table 1 summarizes the minimum inhibitory concentration (MIC) values against selected bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

The antiviral properties are believed to stem from the compound's ability to inhibit key viral enzymes involved in replication. Docking studies have indicated strong binding affinities to viral integrase and protease enzymes.

Case Study

In a study evaluating anti-HIV activity, compounds similar to 1-allyl-4-hydroxy-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-3-carboxamide were tested for their ability to block HIV replication. The results showed that these compounds could effectively reduce viral load in infected cell cultures at concentrations below 50 µM .

Cytotoxicity Assays

Cytotoxicity was evaluated using various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated IC50 values of approximately 20 µM in MCF-7 cells and 15 µM in HeLa cells, indicating moderate cytotoxicity .

Mechanism Insights

The anticancer activity may be linked to the induction of apoptosis through mitochondrial pathways. Further studies are required to elucidate the precise molecular mechanisms involved.

類似化合物との比較

Substituent Effects on the Quinoline Core

  • Position 1 (N-Alkylation) :

    • Allyl vs. Methyl/Ethyl : Allyl improves solubility and synthetic versatility compared to smaller alkyl groups (e.g., tasquinimod’s methyl) .
    • 6,7-Dimethoxy analogs : Additional methoxy groups enhance metabolic stability but may reduce blood-brain barrier penetration .
  • Position 4 (Hydroxy Group) :

    • Essential for hydrogen bonding with biological targets (e.g., S100A9 in tasquinimod) .
    • Replacement with alkoxy groups (e.g., 5-OCH₃ in tasquinimod) alters electronic properties and target affinity .

Carboxamide Modifications

  • Aryl Group :

    • p-Tolyl (Target Compound) : Optimal for TNF-α inhibition; substitution with bulkier groups (e.g., 4-CF₃ in tasquinimod) shifts activity to anticancer targets .
    • Halogenated Aryl (e.g., 3-Cl-phenyl) : Reduces activity due to steric hindrance and altered electronic effects .
  • N-Methylation (Roquinimex) :

    • Decreases acidity (pKa ~8.5) and improves oral bioavailability but reduces anti-inflammatory potency compared to the target compound .

Physicochemical and Pharmacokinetic Profiles

  • Solubility :

    • Allyl and p-tolyl groups balance lipophilicity (logP ~2.5–3.0), enhancing membrane permeability .
    • Tasquinimod’s 5-OCH₃ and 4-CF₃ groups increase logP (~3.5), favoring protein binding but limiting CNS penetration .
  • Metabolic Stability :

    • Allyl derivatives undergo slower oxidative metabolism compared to ethyl/methyl analogs .
    • Carboxamides are more stable than ester or acid derivatives, reducing first-pass hydrolysis .

Q & A

Basic Question: What are the standard synthetic routes for preparing 1-allyl-4-hydroxy-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-3-carboxamide, and how is its purity validated?

Methodological Answer:
The compound is synthesized via condensation reactions between 4-hydroxyquinoline-2-one precursors and activated carboxamide derivatives. For example, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates (as intermediates) are reacted with p-toluidine under reflux in DMF or DMSO, followed by allylation at the N1 position . Characterization involves:

  • Melting point analysis (sharp melting points indicate crystallinity).
  • 1H/13C NMR spectroscopy to confirm substitution patterns (e.g., allyl proton signals at δ 4.5–5.5 ppm, aromatic protons for p-tolyl groups).
  • Elemental analysis (C, H, N) to validate stoichiometric purity .

Basic Question: How can polymorphism affect the biological activity of 4-hydroxyquinoline-2-one derivatives, and what methods are used to assess it?

Methodological Answer:
Polymorphism in quinoline derivatives can alter solubility, bioavailability, and receptor binding. To evaluate this:

  • X-ray diffraction (XRD) identifies crystalline forms.
  • Differential scanning calorimetry (DSC) detects thermal transitions (e.g., melting points of polymorphs).
  • In vivo analgesic assays compare efficacy across polymorphic forms (e.g., tail-flick tests in rodents) .

Advanced Question: What methodologies are employed to modify the 1-N-allyl group in this compound for structure-activity relationship (SAR) studies?

Methodological Answer:
The 1-N-allyl group can be removed or replaced via:

  • Acid-catalyzed deallylation (e.g., HCl in ethanol, 60–80°C) to yield the parent 4-hydroxyquinoline-2-one scaffold.
  • Radical-initiated substitutions (e.g., using AIBN and thiols) to introduce alkyl/aryl groups.
    Post-modification, biological assays (e.g., antiproliferative activity in MCF-7 cells) quantify SAR changes .

Advanced Question: How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC50 values) for this compound?

Methodological Answer:
Contradictions may arise from:

  • Differences in cell lines (e.g., HepG2 vs. HeLa cells). Validate using standardized protocols (e.g., MTT assays with matched passage numbers).
  • Solvent effects (e.g., DMSO concentration >0.1% may inhibit apoptosis). Use vehicle controls.
  • Pharmacokinetic variability (e.g., metabolic stability in liver microsomes). Perform comparative LC-MS/MS studies .

Advanced Question: What experimental designs are optimal for elucidating the apoptotic mechanism of this compound in cancer cells?

Methodological Answer:

  • Flow cytometry with Annexin V/PI staining quantifies early/late apoptosis.
  • Western blotting for caspase-3/9 activation and PARP cleavage.
  • Mitochondrial membrane potential assays (JC-1 dye) to assess intrinsic apoptosis pathways.
  • Gene silencing (siRNA) of pro-apoptotic targets (e.g., Bax/Bcl-2) to confirm mechanistic involvement .

Advanced Question: How can researchers develop analytical methods to quantify this compound in biological matrices during pharmacokinetic studies?

Methodological Answer:

  • HPLC-UV with C18 columns (mobile phase: acetonitrile/0.1% formic acid) for baseline separation.
  • LC-MS/MS in MRM mode for enhanced sensitivity (e.g., m/z transitions specific to the molecular ion).
  • Validation parameters : Linearity (R² >0.99), LOD/LOQ (ng/mL range), and recovery rates (85–115%) in plasma/tissue homogenates .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。